1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]azepane
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Overview
Description
1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]azepane is a complex organic compound that belongs to the class of heterocyclic compounds. It features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and an azepane ring, which is a seven-membered ring containing one nitrogen atom. The presence of these rings makes the compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]azepane typically involves multistep reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the triazole ring through a cycloaddition reaction involving an azide and an alkyne. The azepane ring can be introduced through a ring-closing reaction involving a suitable diamine and a carbonyl compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate the reactions and the implementation of continuous flow processes to enhance efficiency. The specific conditions would depend on the scale of production and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole or azepane rings.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce partially or fully reduced triazole or azepane rings.
Scientific Research Applications
1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]azepane has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s ability to interact with biological molecules makes it useful in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]azepane involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the azepane ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Azepine: A seven-membered nitrogen-containing ring similar to azepane but with a double bond.
Azepinone: Similar to azepine but with a carbonyl group.
Benzazepine: A fused ring system containing a benzene ring and an azepine ring.
Dibenzazepinone: A compound with two benzene rings fused to an azepinone ring.
Uniqueness
1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]azepane is unique due to the combination of the triazole and azepane rings in its structure. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds. The presence of the triazole ring, in particular, allows for unique interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
azepan-1-yl-[1-(3,4-dimethylphenyl)triazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-13-7-8-15(11-14(13)2)21-12-16(18-19-21)17(22)20-9-5-3-4-6-10-20/h7-8,11-12H,3-6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLIYMABUGWJAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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